![molecular formula C13H12F3N3O B7645906 N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFP is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
TFP acts as a positive allosteric modulator of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. TFP binds to a specific site on the GABA receptor, enhancing the activity of the receptor and increasing the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
TFP has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal activity. TFP has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for use in laboratory experiments, including its ability to selectively modulate the activity of GABA receptors and its potential applications in drug discovery and cancer research. However, TFP also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on TFP, including the development of new drugs targeting GABA receptors, the investigation of TFP's potential applications in cancer research, and the exploration of TFP's potential applications in other fields of scientific research. Further research is also needed to fully understand TFP's mechanism of action and potential advantages and limitations for use in laboratory experiments.
Métodos De Síntesis
TFP can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzylamine with ethyl 2-oxo-2-(1H-pyrazol-5-yl)acetate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 4-(trifluoromethyl)benzylamine with 1,3-dimethyl-1H-pyrazol-5(4H)-one, followed by the acylation of the resulting product with 5-bromo-1-pentanol.
Aplicaciones Científicas De Investigación
TFP has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. TFP has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. TFP has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8(18-12(20)11-6-7-17-19-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,1H3,(H,17,19)(H,18,20)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQPVDWGZVMGQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

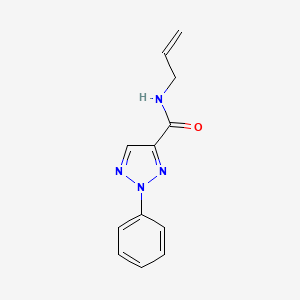
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
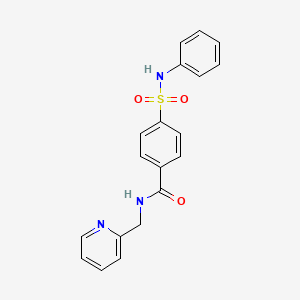
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
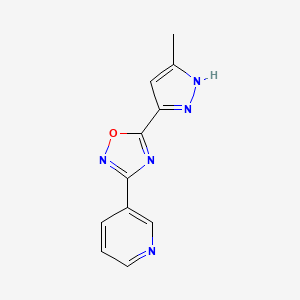

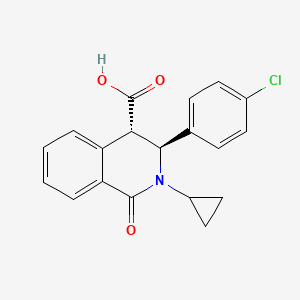
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
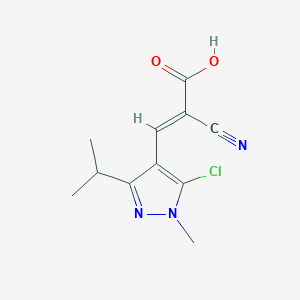
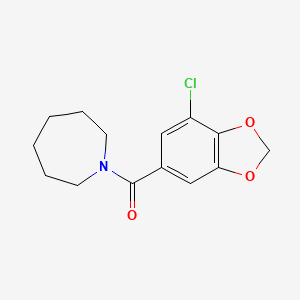
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
